Nateglinide Acyl-beta-D-glucuronide is a significant metabolite of Nateglinide, an oral antihyperglycemic agent used primarily for managing non-insulin-dependent diabetes mellitus. As a member of the meglitinide class, Nateglinide functions as a short-acting insulin secretagogue, stimulating insulin release from pancreatic beta cells. The acyl-beta-D-glucuronide form is crucial in understanding the pharmacokinetics and metabolism of Nateglinide, particularly regarding its excretion and potential toxicological effects .
Nateglinide Acyl-beta-D-glucuronide is synthesized through the conjugation of Nateglinide with glucuronic acid, typically facilitated by UDP-glucuronosyltransferase enzymes found in the liver. This metabolic process is essential for drug clearance and affects the pharmacological profile of Nateglinide .
This compound falls under the category of acyl glucuronides, which are formed during the metabolism of various drugs. Acyl glucuronides are known to play roles in drug detoxification and elimination processes.
The synthesis of Nateglinide Acyl-beta-D-glucuronide involves enzymatic conjugation. The primary method utilizes UDP-glucuronosyltransferase enzymes to facilitate the transfer of glucuronic acid to Nateglinide. This reaction can be optimized using high-performance liquid chromatography (HPLC) for purification purposes .
The reaction conditions typically require controlled temperatures and pH levels to ensure optimal enzyme activity. The resulting product is then isolated through chromatographic techniques, ensuring high purity for further analysis and applications .
Nateglinide Acyl-beta-D-glucuronide consists of a Nateglinide backbone linked to a glucuronic acid moiety. The structural formula can be represented as follows:
The molecular weight of Nateglinide Acyl-beta-D-glucuronide is approximately 372.44 g/mol. Its structural features include functional groups characteristic of both the parent drug and the glucuronic acid component, which influence its solubility and reactivity .
Nateglinide Acyl-beta-D-glucuronide participates in several chemical reactions:
Common reagents for these reactions include acids and bases for hydrolysis, while oxidation may involve oxidizing agents such as potassium permanganate or chromium trioxide. The products formed from these reactions are critical for understanding the compound's metabolic pathways and potential interactions with other drugs.
Nateglinide Acyl-beta-D-glucuronide acts primarily as a metabolite rather than an active pharmacological agent. Its formation is crucial in regulating the pharmacokinetics of Nateglinide, particularly influencing its duration of action and elimination from the body.
The mechanism by which Nateglinide exerts its effects involves binding to beta cells in the pancreas, leading to increased insulin secretion in response to glucose levels. This process is mediated by the closure of ATP-sensitive potassium channels, resulting in membrane depolarization and subsequent calcium influx that stimulates insulin release .
Nateglinide Acyl-beta-D-glucuronide has several scientific applications:
Nateglinide Acyl-beta-D-glucuronide (CAS 183996-85-2) is the predominant glucuronide conjugate metabolite formed during the Phase II metabolism of the antidiabetic drug nateglinide. Chemically classified as an acyl glucuronide, it results from the covalent linkage of glucuronic acid to the carboxylic acid group of nateglinide via an ester bond. Its molecular formula is C25H35NO9, with a molecular weight of 493.5 g/mol [1] [5] [6].
The structure comprises two core components:
Stereochemistry is critical, as evidenced by the isomeric SMILES notation:CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
[1]. This configuration ensures specific interactions with metabolic enzymes and transport proteins.
Table 1: Key Molecular Properties of Nateglinide Acyl-beta-D-glucuronide
Property | Value |
---|---|
CAS Number | 183996-85-2 |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid |
Molecular Formula | C25H35NO9 |
Molecular Weight | 493.5 g/mol |
InChI Key | YTIRWNSTJVSCRW-AAJXCADTSA-N |
Metabolic Reaction Type | Acyl glucuronidation |
Nateglinide Acyl-beta-D-glucuronide is the terminal metabolite in nateglinide’s biotransformation pathway, governing the drug’s elimination kinetics. The parent drug nateglinide undergoes rapid absorption (Tmax = 1 hour) and extensive hepatic metabolism, primarily mediated by cytochrome P450 isoforms CYP2C9 (70%) and CYP3A4 (30%) [3] [7]. Hydroxylated intermediates from Phase I metabolism subsequently undergo glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, forming the acyl glucuronide conjugate [1] [7].
This metabolite directly influences nateglinide’s pharmacokinetic profile:
Table 2: Metabolic Pathway of Nateglinide to Its Acyl Glucuronide
Phase | Reaction Type | Primary Enzymes | Key Metabolites |
---|---|---|---|
I | Hydroxylation | CYP2C9, CYP3A4 | Hydroxylated nateglinide isomers |
II | Acyl glucuronidation | UGT1A1, UGT1A3, UGT1A9 | Nateglinide Acyl-beta-D-glucuronide |
Excretion | Renal clearance | OAT transporters | Urine (83%), Feces (10%) |
Acyl glucuronidation is a fundamental detoxification mechanism for carboxylic acid-containing drugs like nateglinide. This reaction enhances water solubility by introducing ionizable carboxyl groups from glucuronic acid, facilitating biliary and renal excretion [1] [6]. Nateglinide Acyl-beta-D-glucuronide exhibits negligible pharmacological activity compared to the parent drug, effectively terminating nateglinide’s insulin-secreting action and preventing prolonged hypoglycemia [1] [4].
The metabolite’s detoxification role is underscored by two key biological properties:
Compared to other meglitinides, nateglinide’s detoxification is highly efficient. Repaglinide (another meglitinide) relies more on CYP-mediated oxidation than glucuronidation, making it vulnerable to CYP inhibition. Nateglinide’s dependence on UGTs provides a "metabolic buffer" against enzyme inhibition, enhancing its safety profile in polypharmacy scenarios [4] [7].
Table 3: Comparative Detoxification Profiles of Meglitinide Drugs
Parameter | Nateglinide | Repaglinide |
---|---|---|
Primary Metabolic Route | CYP2C9/3A4 → Glucuronidation | CYP2C8/3A4 oxidation |
Major Metabolite | Acyl-beta-D-glucuronide | Dicarboxylic acid |
Protein Binding | 98% | 98% |
Enzyme Inhibition Vulnerability | Low (dual CYP/UGT pathways) | High (CYP-dependent) |
Renal Excretion | 83% | 8% (primarily biliary) |
Concluding Remarks
Nateglinide Acyl-beta-D-glucuronide exemplifies the critical role of Phase II metabolism in modulating drug efficacy and safety. Its structure-specific formation and excretion mechanisms ensure rapid termination of nateglinide’s insulinotropic effects while minimizing off-target interactions. Further research into its interactions with hepatic UGT isoforms and renal transporters could optimize therapeutic strategies for diabetic patients with metabolic comorbidities.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7